AM-0902
説明
AM-0902は、一過性受容体電位アンキリン1(TRPA1)受容体の強力で選択的なアンタゴニストです。鎮痛および抗炎症効果が示されています。この化合物は、TRPA1の阻害における高い選択性と有効性で知られており、科学研究、特に痛みと炎症の研究において貴重なツールとなっています .
準備方法
合成経路と反応条件
AM-0902の合成は、プリン環とオキサジアゾール部分を含むコア構造の調製から始まる複数のステップを伴います。合成の鍵となるステップには以下が含まれます。
- 一連の環化反応によるプリン環の形成。
- 縮合反応によるオキサジアゾール部分の導入。
- 特定の反応条件下での2つの部分の最終的なカップリングにより、this compoundが得られます .
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには以下が含まれます。
- 高純度の出発材料の使用。
- 収率と純度を最大化するための反応条件の最適化。
- 最終生成物を分離するための効率的な精製技術の実施 .
化学反応の分析
反応の種類
AM-0902は、以下を含むいくつかの種類の化学反応を起こします。
酸化: 特定の条件下で、この化合物は酸化されてさまざまな酸化誘導体となり得ます。
還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、構造活性相関を研究し、化合物の特性を最適化するために使用できるさまざまなthis compoundの誘導体があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: TRPA1受容体とそのさまざまな化学プロセスにおける役割を研究するためのツールとして使用されます。
生物学: TRPA1を含む生物学的経路と、痛みと炎症におけるその役割の理解に役立ちます。
医学: 痛みや炎症性疾患の治療における潜在的な治療的応用。
科学的研究の応用
AM-0902 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPA1 receptor and its role in various chemical processes.
Biology: Helps in understanding the biological pathways involving TRPA1 and its role in pain and inflammation.
Medicine: Potential therapeutic applications in treating pain and inflammatory conditions.
Industry: Used in the development of new analgesic and anti-inflammatory drugs
作用機序
AM-0902は、TRPA1受容体に選択的に結合してその活性化を阻害することにより効果を発揮します。この阻害は、痛みや炎症を引き起こすシグナル伝達経路の鍵となるステップであるカルシウムイオンの流入を防ぎます。 この化合物の高い選択性は、標的外効果を最小限に抑えるため、TRPA1媒介プロセスを研究するための貴重なツールとなっています .
類似化合物との比較
類似化合物
HC-030031: 類似の特性を持つ別のTRPA1アンタゴニストですが、選択性は低いです。
A-967079: 異なる化学構造を持つ強力なTRPA1アンタゴニスト。
AP-18: 中程度の効力と選択性を持つTRPA1アンタゴニスト
AM-0902の独自性
This compoundは、TRPA1の阻害における高い選択性と効力によって際立っています。 その独自の化学構造により、標的外効果を最小限に抑えながらTRPA1を効果的に阻害できるため、科学研究の好ましい選択肢となっています .
生物活性
AM-0902, also known as AMG0902, is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which plays a significant role in pain perception and inflammatory responses. This article delves into its biological activity, pharmacokinetics, and therapeutic potential based on various studies.
Overview of TRPA1 and this compound
TRPA1 is a non-selective cation channel that is activated by various noxious stimuli, including environmental irritants and inflammatory mediators. Its activation is implicated in pain pathways, making it a target for analgesic drug development. This compound has been characterized as a potent TRPA1 antagonist with favorable pharmacokinetic properties, allowing for oral bioavailability and significant brain penetration.
Pharmacological Properties
In Vitro Activity : this compound has been shown to effectively inhibit TRPA1 activation in vitro. In studies using CHO cells expressing human TRPA1, this compound demonstrated nearly complete inhibition of activation induced by allyl isothiocyanate (AITC), with an IC50 of approximately 300 nM against rat TRPA1 .
In Vivo Efficacy : In animal models, particularly male Sprague-Dawley rats, this compound exhibited a dose-dependent reduction in AITC-induced flinching behavior, indicating its potential as an analgesic agent . However, its efficacy in models of inflammatory and neuropathic pain has shown limited success. While it reduced mechanically evoked C-fiber action potential firing in nerve preparations from CFA-injected mice, it did not significantly alleviate hypersensitivity in established pain models .
Table 1: Inhibition of TRPA1 and TRPV1 Activation by this compound
Compound | % Inhibition (hTRPA1) | % Inhibition (mTRPA1) | % Inhibition (hTRPV1) | % Inhibition (rTRPV1) |
---|---|---|---|---|
This compound | 100% | 125% | 0% | 0% |
BCTC | 100% | 100% | 100% | 100% |
Other Compounds | Varied (see original study for details) | - | - | - |
This table summarizes the antagonistic effects of this compound compared to other reference compounds at a concentration of 10 μM. The notable inhibition of hTRPA1 indicates its potency as a selective antagonist .
Case Studies
Several studies have explored the efficacy of this compound in various pain models:
- CFA-Induced Mechanical Hyperalgesia : In this study, rats treated with CFA were administered this compound. The compound showed modest effects on mechanical hyperalgesia but failed to provide significant relief in neuropathic pain models .
- Behavioral Assessment of Nociception : A series of experiments using von Frey filaments to assess tactile allodynia demonstrated that while this compound could reduce flinching responses in some contexts, its overall efficacy was limited when compared to other analgesics .
特性
IUPAC Name |
1-[[3-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O2/c1-23-9-19-16-15(23)17(25)24(10-20-16)8-14-21-13(22-26-14)7-4-11-2-5-12(18)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJBWNUUODWOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336572 | |
Record name | AM-0902 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883711-97-4 | |
Record name | AM-0902 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883711974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-0902 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-0902 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4SQ96PCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of 1-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1H-purin-6(7H)-one (AM-0902) and how does it affect pain signaling?
A: 1-((3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1H-purin-6(7H)-one (this compound) acts as a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel [, ]. This channel, located on the surface of sensory neurons, plays a crucial role in detecting noxious stimuli, including chemical irritants and inflammatory mediators. By blocking TRPA1, this compound inhibits the channel's ability to transmit pain signals to the spinal cord and brain.
Q2: How does this compound impact the activity of spinal cord neurons in the context of inflammatory pain?
A: Research has shown that in rat models of inflammatory pain, this compound significantly reduces the elevated frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in lamina I neurons of the spinal dorsal horn []. This suggests that this compound, by blocking TRPA1, can dampen the increased excitability of spinal neurons receiving sensory input from inflamed tissues, ultimately reducing pain perception.
Q3: What evidence supports the use of this compound as a tool to study TRPA1 involvement in pain in vivo?
A: this compound exhibits favorable pharmacokinetic properties in rats, achieving greater than 30-fold coverage of the TRPA1 IC50 in vivo []. This allows for effective target engagement and enables researchers to investigate the role of TRPA1 in various preclinical pain models. Notably, this compound has demonstrated dose-dependent inhibition of allyl isothiocyanate (AITC)-induced nocifensive behavior in rats, confirming its ability to block TRPA1 activity and attenuate pain responses in living organisms [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。